molecular formula C5H10ClNO2 B1588867 (S)-N-(3-Chloro-2-hydroxypropyl)acetamide CAS No. 224323-47-1

(S)-N-(3-Chloro-2-hydroxypropyl)acetamide

Cat. No. B1588867
M. Wt: 151.59 g/mol
InChI Key: XWJZCAOMAPZUFS-RXMQYKEDSA-N
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Description

-(S)-N-(3-Chloro-2-hydroxypropyl)acetamide, commonly referred to as CHPA, is a synthetic, organochlorine compound with a variety of applications in scientific research. CHPA is a chiral molecule, meaning it has a non-superimposable mirror image. It is synthesized in the laboratory from either 2-chloroacetamide or 3-chloro-2-hydroxypropionyl chloride and has been used in a variety of experiments and studies, including those related to the synthesis of pharmaceuticals, the development of new catalysts, and the study of enzyme-catalyzed reactions.

Scientific Research Applications

1. Synthesis of Monodisperse Porous, Hydrophilic Microspheres

  • Application Summary : A seeded polymerization method based on a new functional monomer, 3-chloro-2-hydroxypropyl methacrylate (HPMA-Cl), was proposed for the synthesis of a new type of monodisperse porous, hydrophilic microspheres with reactive character .
  • Methods of Application : The method involves applying the monomer to synthesize poly (3-chloro-2-hydroxypropyl methacrylate-co-ethylene dimethacrylate) (poly (HPMA-Cl-co-EDMA)) microspheres in the range of 4–7 μm, with specific surface areas between 2 and 146 m²/g .
  • Results or Outcomes : The microspheres are hydrophilic in nature due to the hydroxyl groups and are easily derivatizable due to the reactive chloropropyl moiety .

2. Synthesis of Block Copolymers

  • Application Summary : The compound is used in the synthesis of block copolymers containing 3-chloro-2-hydroxypropyl methacrylate by Nitroxide-Mediated Polymerization (NMP), providing a versatile platform for functionalization .
  • Methods of Application : The homopolymerization of ClHPMA and its copolymerization with styrene, 4-methoxymethylstyrene (MMS), and 9- (4-vinylbenzyl)-9H-carbazole (VBC) as controlling comonomers were studied .
  • Results or Outcomes : The preparation of polystyrene-block-poly ( (3-chloro-2-hydroxypropyl methacrylate)-co- (4-methoxymethylstyrene)) (PS-b-P (ClHPMA-co-MMS)) and polystyrene-block-poly ( (3-chloro-2-hydroxypropyl methacrylate)-co- (4-methoxymethylstyrene)-co- (3- (1-mesityl-1H-imidazolium-3-yl chloride)-2-hydroxypropyl methacrylate)) (PS-b-P (ClHPMA-co-MMS-co-MesIHPMA)) block copolymers and the corresponding micelles formed in methanol (MeOH) as selective solvent were reported .

properties

IUPAC Name

N-[(2S)-3-chloro-2-hydroxypropyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO2/c1-4(8)7-3-5(9)2-6/h5,9H,2-3H2,1H3,(H,7,8)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJZCAOMAPZUFS-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC[C@@H](CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50455309
Record name (S)-N-(3-Chloro-2-hydroxypropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N-(3-Chloro-2-hydroxypropyl)acetamide

CAS RN

224323-47-1
Record name (S)-N-(3-Chloro-2-hydroxypropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

15.7 g of acetylchloride are added dropwise to a solution of 39.5 g of 2-phenyl-5-chloromethyloxazolidine in a mixture of 150 ml of chloroform and 16 ml of pyridine at a temperature of -40° C. under agitation. The solution is allowed to warm up to room temperature. After a reaction period of 14 hours, 100 ml of concentrated hydrochloric acid are added. After thoroughly mixing, the aqueous phase is separated and diluted with water to twice its volume and then is saturated with sodium chloride. By extracting the aqueous phase with methylene chloride, drying the methylene-chloride-extract and evaporating the solvent, 19.7 g of N-acetyl-3-chloro-1-aminopropan-2-ol is obtained as an oil which can be used in the following reaction without any purification.
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
39.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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